molecular formula C16H17N5O2 B7459208 [4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

Cat. No. B7459208
M. Wt: 311.34 g/mol
InChI Key: OVZJHVHXPRNWDF-UHFFFAOYSA-N
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Description

[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of [4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. It also inhibits the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels, thereby preventing the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on [4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone. One potential direction is the development of new anticancer drugs based on this compound. Another direction is the exploration of its antifungal and antibacterial properties for the development of new antibiotics. Further research is also needed to understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves the reaction of furfurylpiperazine with 3-amino-5-methylpyrazole-4-carboxylic acid followed by the addition of a methanone group. The reaction is carried out under controlled conditions and yields a pure form of the compound.

Scientific Research Applications

[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity by inhibiting the growth of cancer cells. It has also been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

[4-(furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-16(14-11-18-21-5-2-4-17-15(14)21)20-8-6-19(7-9-20)12-13-3-1-10-23-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJHVHXPRNWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=C4N=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone

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